N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine
Overview
Description
N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Mechanism of Action
It’s worth noting that compounds with similar structures, such as pyrazolo[3,4-d]pyrimidinone and pyrimido[4,5-d]pyrimidine derivatives, have been synthesized and studied for their biological activities . These compounds have shown promising antimicrobial and antifungal activities, as well as in-vitro cytotoxicity against certain cell lines .
The biological activities of these compounds were found to be concentration-dependent . They exhibited broad-spectrum antimicrobial activity with a varied zone of inhibition . Some of these compounds were also found to be effective in targeting cancerous cells at low concentrations .
Biochemical Analysis
Biochemical Properties
N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinase, phosphodiesterase, and dihydrofolate reductase. These interactions are primarily inhibitory, leading to the modulation of enzyme activity and subsequent biochemical pathways. For instance, the inhibition of tyrosine kinase can affect cell signaling pathways, while the inhibition of phosphodiesterase can influence cyclic nucleotide levels .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death. Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its binding to tyrosine kinase inhibits the enzyme’s activity, thereby blocking downstream signaling pathways. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At high doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into cells via specific membrane transporters and distributed to various organelles, affecting its bioavailability and activity .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,5,10,12-pentaen-13-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-23-10-14-15-11(7-8-18-16(14)22-23)9-19-17(21-15)20-12-3-5-13(24-2)6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTMRESYWYIXAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C3=NC(=NC=C3CCNC2=N1)NC4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.